
4-Chloro-6-propylpyrimidine
説明
4-Chloro-6-propylpyrimidine is a reagent used in the preparation of novel 4-Aminopyrimidines which are potential HIV-1 inhibitors . It is an important building block for various molecules and drugs due to its unique chemical structure and properties.
Molecular Structure Analysis
The molecular formula of this compound is C7H9ClN2 . The molecular weight is 156.61 . The InChI code is 1S/C7H9ClN2/c1-2-3-6-4-5-9-7(8)10-6/h4-5H,2-3H2,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.2±0.1 g/cm3, boiling point of 301.6±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and enthalpy of vaporization of 54.2±3.0 kJ/mol .科学的研究の応用
Electrochemical Synthesis
4-Chloro-6-propylpyrimidine is a valuable compound in the electrochemical synthesis of functionalized arylpyrimidines. For instance, Sengmany et al. (2011) demonstrated the preparation of 4-amino-6-arylpyrimidines via electrochemical reductive cross-coupling, employing 4-amino-6-chloropyrimidines and aryl halides. This method, featuring a sacrificial iron anode and nickel(II) catalyst, yielded moderate to high results, highlighting the compound's utility in novel synthetic approaches (Sengmany, Gall, & Léonel, 2011).
Ring Transformation Studies
Research on heterocyclic halogeno compounds like this compound offers insights into ring transformation mechanisms. Meeteren and Plas (2010) investigated the conversion of 4-chloro-2-phenylpyrimidine to 4-amino-2-phenylpyrimidine, which provided evidence against a mechanism initiated by amide ion attack on the 6 position, suggesting an addition-elimination mechanism on the C(4) carbon atom (Meeteren & Plas, 2010).
Electrocatalysis
This compound is instrumental in electrocatalytic processes. Sengmany et al. (2016) described its use in electroreductive nickel-catalyzed cross-coupling reactions to produce 4-(hetero)aryl-6-pyrrolylpyrimidines. This method addressed challenges such as catalyst poisoning in metal-catalyzed reactions involving nitrogenated compounds (Sengmany et al., 2016).
Unexpected Cyclization Reactions
In synthetic chemistry, this compound can lead to unexpected cyclization reactions. Dang et al. (2008) observed an unforeseen cyclization during the synthesis of 8-substituted purines from a 4,5-diaminopyrimidine derivative, leading to a hydrolysis product of the resultant halide. This discovery highlights the compound's role in revealing novel reaction pathways (Dang, Rydzewski, Cashion, & Erion, 2008).
Solubility Studies
Understanding the solubility of compounds like this compound in various solvents is crucial for their application in synthesis and formulation. Yao, Xia, and Li (2017) conducted a thorough study on the solubility of 2-amino-4-chloro-6-methoxypyrimidine in multiple organic solvents across different temperatures, providing essential data for its practical use in various chemical processes (Yao, Xia, & Li, 2017).
作用機序
Target of Action
As a pyrimidine derivative, it may interact with various enzymes and receptors involved in cellular processes .
Mode of Action
Pyrimidines, in general, are known to interact with their targets, leading to changes in cellular processes . More research is needed to elucidate the specific interactions of 4-Chloro-6-propylpyrimidine with its targets.
Biochemical Pathways
Pyrimidines play a crucial role in various biochemical pathways. They are involved in the synthesis of DNA, RNA, and other vital cellular components
Result of Action
Pyrimidine derivatives are known to have various pharmacological effects, including anti-inflammatory, antibacterial, and antiviral activities .
特性
IUPAC Name |
4-chloro-6-propylpyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-2-3-6-4-7(8)10-5-9-6/h4-5H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPZIGLZSPQJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



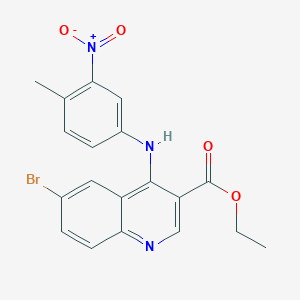


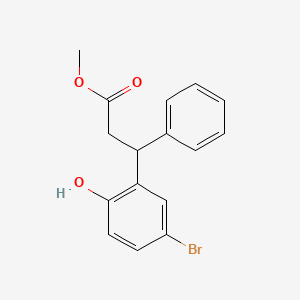

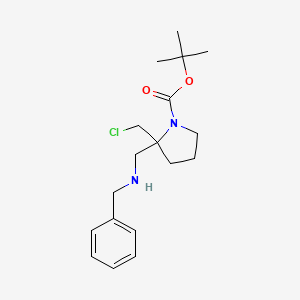



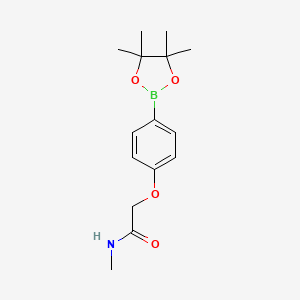
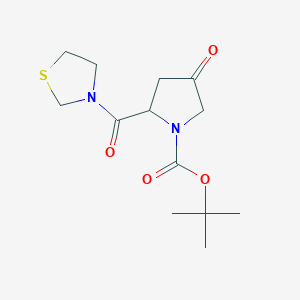
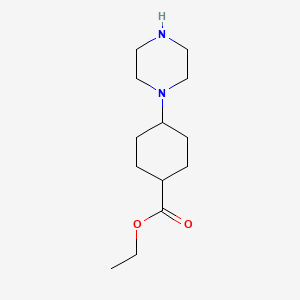
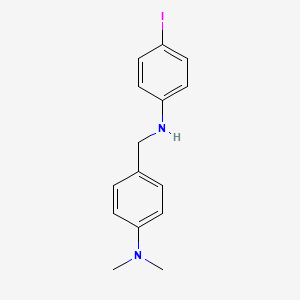
![(3aR,7aR)-rel-tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B3102250.png)